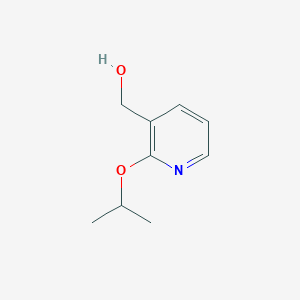

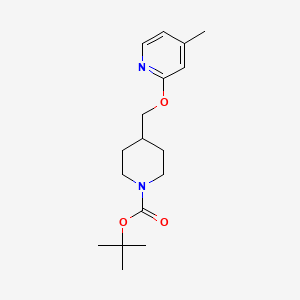

(2-Isopropoxypyridin-3-yl)methanol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Complex Ligands and Precursors

One of the key applications of compounds related to (2-Isopropoxypyridin-3-yl)methanol is in the synthesis of complex ligands and precursors for further chemical reactions. For instance, compounds with similar structures have been prepared through multi-step processes and are identified as potential precursors for the synthesis of biomimetic chelating ligands. These processes demonstrate moderate to excellent yields, showcasing the versatility and potential of such compounds in synthesizing complex organic structures (Gaynor, McIntyre, & Creutz, 2023).

Catalysis and Reaction Intermediates

Research has also explored the role of similar compounds as intermediates in catalytic processes or as part of catalytic systems. For example, dinuclear Zn(II) complexes involving related compounds promote cleavage and isomerization of certain phosphates via a common cyclic phosphate intermediate. This illustrates the compounds' utility in understanding and enhancing catalytic reactions, providing insights into the mechanisms of action and potential applications in synthesis and industrial processes (Tsang, Edwards, Melnychuk, Liu, Liu, Neverov, Williams, & Brown, 2009).

Metal-Organic Clusters

Furthermore, derivatives of (2-Isopropoxypyridin-3-yl)methanol have been utilized in the targeted synthesis of metal-organic clusters, such as Mn cubane and double-cubane aggregates. These clusters are of interest due to their magnetic properties and potential applications in materials science. The use of functionalized ligands derived from compounds like (2-Isopropoxypyridin-3-yl)methanol enables the precise control over the synthesis of these complex structures, highlighting the importance of such compounds in advancing the field of coordination chemistry (Zhang, Yang, Sun, Wu, & Qiu, 2019).

Spin State Behavior in Iron(II) Complexes

The synthesis of ligands related to (2-Isopropoxypyridin-3-yl)methanol and their iron(II) complex salts has provided valuable insights into the spin state behavior of these complexes. Studies involving such compounds have demonstrated how ligand design can influence the magnetic properties of the resulting metal complexes, offering potential applications in magnetic materials and molecular electronics (Cook & Halcrow, 2015).

Safety and Hazards

The safety information for (2-Isopropoxypyridin-3-yl)methanol indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Mécanisme D'action

Mode of Action

Pyridine derivatives are known to interact with various biological targets through hydrogen bonding and π-π stacking interactions .

Biochemical Pathways

Given the presence of the pyridine ring, it is possible that this compound could interact with enzymes or receptors that recognize this structural motif

Pharmacokinetics

The compound’s molecular weight (16721 g/mol) and its physical form (liquid) suggest that it could be well absorbed and distributed in the body . The compound’s stability at room temperature also suggests that it could have a reasonable half-life .

Action Environment

The action of (2-Isopropoxypyridin-3-yl)methanol could be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH . Furthermore, the presence of other chemicals or biological entities in the environment could potentially influence the compound’s efficacy and stability.

Propriétés

IUPAC Name |

(2-propan-2-yloxypyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-7(2)12-9-8(6-11)4-3-5-10-9/h3-5,7,11H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXNZHKLCJSWPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670235 | |

| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Isopropoxypyridin-3-yl)methanol | |

CAS RN |

954240-50-7 | |

| Record name | {2-[(Propan-2-yl)oxy]pyridin-3-yl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

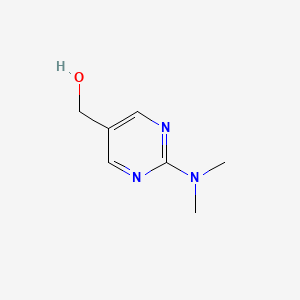

![3-{5-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B3316558.png)

![8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3316612.png)